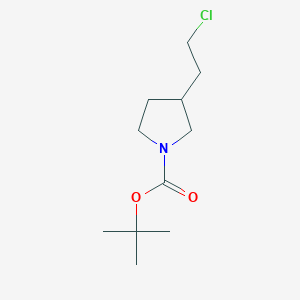

tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protective group at the 1-position and a 2-chloroethyl substituent at the 3-position.

The chloroethyl group enhances reactivity in nucleophilic substitution reactions, making the compound valuable for forming covalent bonds in bioactive molecules. Such derivatives are pivotal in synthesizing anticancer agents and kinase inhibitors .

Properties

IUPAC Name |

tert-butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFJJWWERKMUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Substitution

This method leverages bromination of a hydroxymethyl intermediate followed by nucleophilic substitution:

-

Bromination : tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is treated with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in dichloromethane (DCM) to yield the bromomethyl derivative .

-

Substitution : The bromomethyl group is replaced with a 2-chloroethyl group using sodium chloride or a chloride source in polar aprotic solvents (e.g., DMF) .

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, DCM, RT | 70–85% | |

| Substitution | NaCl, DMF, 60°C | 60–75% |

Cross-coupling reactions enable direct introduction of the 2-chloroethyl group:

Example :

tert-Butyl 3-vinylpyrrolidine-1-carboxylate undergoes Heck or Suzuki coupling with 2-chloroethylboronic acid to form the target compound .

Epichlorohydrin-Based Synthesis

A four-step process starting from epichlorohydrin and sodium cyanide:

-

Ring Opening : Epichlorohydrin reacts with NaCN to form 4-chloro-3-hydroxy-butyronitrile .

-

Reduction : Sodium borohydride (NaBH₄) reduces the nitrile to an amine .

-

Cyclization : Weak base (e.g., Na₂CO₃) induces ring closure to form 3-hydroxypyrrolidine .

-

Boc Protection : Reaction with Boc anhydride yields the final product .

Optimized Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ring Opening | NaCN, H₂SO₄, 0°C | 90% | |

| Reduction | NaBH₄, BF₃·OEt₂, THF, 80°C | 80% | |

| Cyclization | Na₂CO₃, H₂O, reflux | 85% |

Stereochemical Control

For enantiopure derivatives, chiral resolution or asymmetric synthesis is employed:

-

Resolution : Racemic intermediates are resolved using chiral acids (e.g., L-tartaric acid) to isolate (S)- or (R)-enantiomers .

-

Asymmetric Catalysis : Chiral ligands in palladium-catalyzed reactions dictate stereochemistry .

Example :

(S)-tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is synthesized via enantioselective alkylation using chiral amines .

Purification and Characterization

Final products are purified via:

Analytical Data :

| Property | Value | Reference |

|---|---|---|

| Melting Point | 171–174°C | |

| ¹H NMR (CDCl₃) | δ 3.51 (dd, J = 13.8, 6.8 Hz, 1H), 3.39–3.23 (m, 1H) | |

| HRMS (ESI) | m/z 262.73 (M+H)⁺ |

Industrial-Scale Adaptations

For large-scale production:

-

Continuous Flow Reactors : Improve efficiency in bromination and substitution steps.

-

Cost-Effective Reagents : Use cheaper alternatives to NBS (e.g., HBr in acetic acid).

Comparison of Methods :

| Method | Advantages | Limitations |

|---|---|---|

| Alkylation | Simple, low cost | Moderate yield |

| Palladium-Catalyzed | High yield, stereoselectivity | Expensive catalysts |

| Epichlorohydrin Route | High purity (>95%) | Multi-step |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The compound can be reduced to form the corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted pyrrolidines.

Oxidation Reactions: Products include N-oxides.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: The compound is used in medicinal chemistry for the development of new drugs, particularly those targeting the central nervous system. It serves as a building block for the synthesis of potential therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Key Comparative Insights

Halogen Substituents (Cl vs. Br): The bromoethyl analog (C₁₁H₂₀BrNO₂) exhibits higher reactivity in nucleophilic substitutions due to bromine’s superior leaving-group ability compared to chlorine. This makes bromoethyl derivatives more suitable for rapid alkylation reactions . Chloroethyl derivatives are less reactive but offer cost advantages and reduced toxicity in certain pharmaceutical contexts .

Aromatic vs. Aliphatic Substituents: Bromophenyl-substituted derivatives (e.g., C₁₅H₂₀BrNO₂) are optimized for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of complex biaryl structures . Aliphatic substituents like chloroethyl or hydroxyethyl (e.g., C₁₀H₁₉NO₃ in ) prioritize hydrophobicity and metabolic stability in drug design .

Functional Group Diversity: Amino-substituted analogs (e.g., C₉H₁₈N₂O₂) serve as chiral auxiliaries in asymmetric catalysis, critical for synthesizing enantiopure drugs . Hydroxyethyl derivatives (e.g., tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate) enhance solubility and hydrogen-bonding capacity, improving pharmacokinetic profiles .

Biological Activity

Tert-Butyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is a compound characterized by its unique structural features, including a pyrrolidine ring and a chloroethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C10H16ClN2O2, with a molecular weight of approximately 232.7 g/mol. The presence of both the chloroethyl and pyrrolidine functionalities enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloroethyl group is particularly reactive towards nucleophilic sites in proteins, potentially leading to modifications that alter protein function. This interaction can initiate various biochemical pathways, making it a candidate for further investigation in drug design.

Key Mechanisms:

- Covalent Bond Formation: The chloroethyl group can form covalent bonds with thiol groups in cysteine residues of proteins, potentially altering their activity.

- Enzyme Inhibition: Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar inhibitory effects.

Biological Activity and Research Findings

Research into the biological activity of this compound has highlighted several promising areas:

- Antitumor Activity: Initial studies indicate potential antitumor effects through the inhibition of cancer cell proliferation.

- Enzyme Interaction Studies: Interaction studies suggest that the compound may bind effectively to various enzymes, influencing their activity.

- Pharmacological Applications: Given its structural characteristics, there is potential for development as a therapeutic agent targeting specific diseases.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Enzyme Inhibition: A study demonstrated that compounds with similar structures inhibited protein tyrosine kinases, which play critical roles in cell signaling and cancer progression. This suggests that this compound may have similar inhibitory properties.

- Cell Viability Assays: In vitro assays have shown that related pyrrolidine derivatives exhibit cytotoxic effects on various cancer cell lines, indicating a potential pathway for therapeutic application.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-amino-pyrrolidine-1-carboxylate | Amino group instead of chloroethyl | Potential enzyme inhibitor |

| Tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate | Thiol group present | Enhanced reactivity with proteins |

| Tert-butyl 3-(difluoromethyl)pyrrolidine-1-carboxylate | Difluoromethyl group | Varied pharmacokinetic properties |

Q & A

Q. Basic

Q. Advanced

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z calculated for C₁₁H₂₀ClNO₂: 257.1185; observed: 257.1189) validates molecular formula .

- Chiral HPLC : Resolves enantiomers if stereocenters are present (e.g., (R)- vs. (S)-configurations) .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

What are the key reactivity differences between this compound and its amino or hydroxyethyl analogs?

Basic

The chloroethyl group exhibits distinct reactivity:

Q. Advanced

- Electrophilicity : The C-Cl bond’s polarity facilitates reactions with soft nucleophiles (e.g., thiols) but requires harsher conditions compared to bromine .

- Steric Effects : The bulky tert-butyl group slows substitution at the pyrrolidine nitrogen but enhances stability in acidic media .

What strategies are effective in optimizing the stereochemical outcomes during the synthesis of this compound derivatives?

Q. Advanced

- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl (2S,3R)-3-amino-pyrrolidine-1-carboxylate) to control stereocenters .

- Asymmetric Catalysis : Chiral ligands (e.g., BINOL) in palladium-catalyzed couplings improve enantioselectivity .

- Dynamic Resolution : Racemic mixtures are resolved via diastereomeric salt formation (e.g., using tartaric acid) .

How does the chloroethyl substituent influence the compound’s stability under various storage conditions?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.